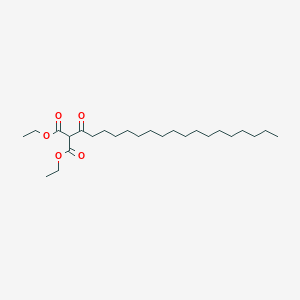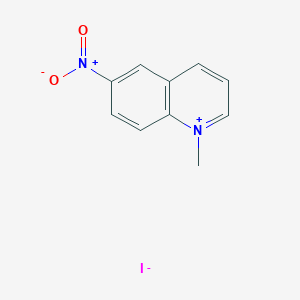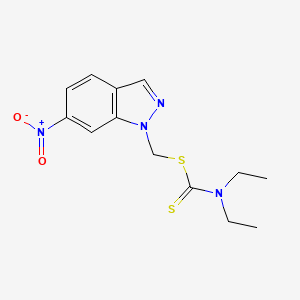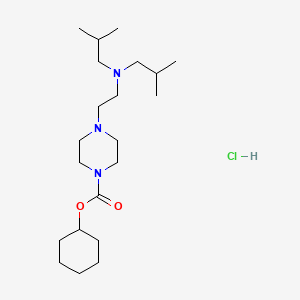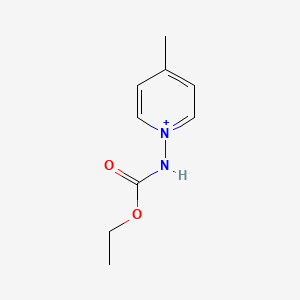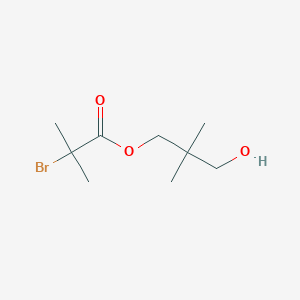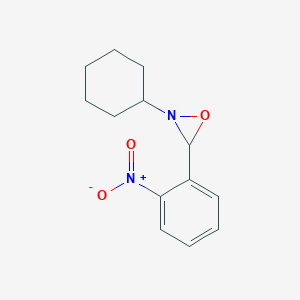
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is a chemical compound known for its unique structure and properties It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and a dioxaphosphinan group, which includes phosphorus and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine typically involves the reaction of aziridine with a phosphorus-containing reagent. One common method involves the reaction of aziridine with 5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. Industrial production often requires the use of specialized equipment to handle the reactive intermediates and ensure the safety of the process.
化学反应分析
Types of Reactions
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized aziridine compounds.
科学研究应用
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves its interaction with molecular targets through its reactive functional groups. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group can participate in redox reactions, affecting cellular processes. The dioxaphosphinan group can interact with enzymes and other proteins, modulating their activity.
相似化合物的比较
Similar Compounds
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine: Similar structure with an additional methyl group.
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the aziridine ring and the dioxaphosphinan group allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
属性
CAS 编号 |
20934-09-2 |
|---|---|
分子式 |
C7H13N2O5P |
分子量 |
236.16 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)-5-ethyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H13N2O5P/c1-2-7(9(10)11)5-13-15(12,14-6-7)8-3-4-8/h2-6H2,1H3 |
InChI 键 |
NYUKAUJMJZJATL-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COP(=O)(OC1)N2CC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



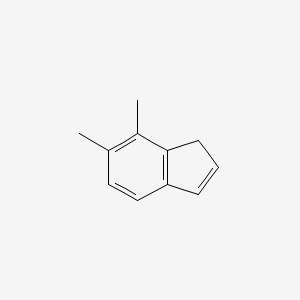
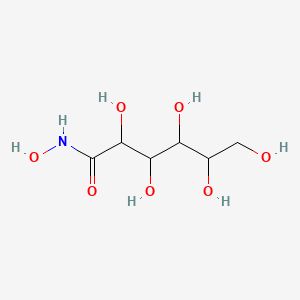
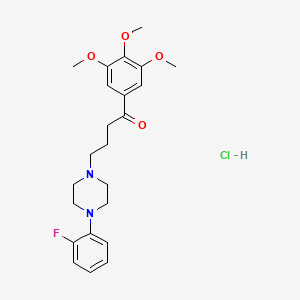
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
